molecular formula C9H4F3N3 B11892553 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B11892553
M. Wt: 211.14 g/mol
InChI Key: CQIOJDTVNOMQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 8th position and a carbonitrile group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described, using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions can yield various trifluoromethylated derivatives of imidazo[1,2-a]pyridine .

Scientific Research Applications

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives have been shown to exhibit biological activity by interacting with enzymes and receptors involved in various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile is unique due to the presence of both a trifluoromethyl group and a carbonitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-2-1-3-15-5-6(4-13)14-8(7)15/h1-3,5H

InChI Key

CQIOJDTVNOMQGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.